1-(3,4-Difluorophenyl)cyclohexanecarbonitrile
Overview
Description
1-(3,4-Difluorophenyl)cyclohexanecarbonitrile is a chemical compound with the molecular formula C₁₃H₁₃F₂N. It is characterized by the presence of a difluorophenyl group attached to a cyclohexane ring, which is further bonded to a carbonitrile group.
Preparation Methods
The synthesis of 1-(3,4-Difluorophenyl)cyclohexanecarbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorobenzene and cyclohexanone.
Reaction Conditions: The key step involves the formation of the carbonitrile group, which can be achieved through a nucleophilic substitution reaction. This reaction is often carried out in the presence of a suitable base, such as sodium hydride, and a solvent like dimethylformamide.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(3,4-Difluorophenyl)cyclohexanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
1-(3,4-Difluorophenyl)cyclohexanecarbonitrile has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: It is used in the development of novel materials with unique properties, such as fluorinated polymers and advanced coatings.
Mechanism of Action
The mechanism of action of 1-(3,4-Difluorophenyl)cyclohexanecarbonitrile involves its interaction with specific molecular targets. The difluorophenyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The carbonitrile group can form hydrogen bonds with target proteins, influencing their activity and leading to desired biological effects .
Comparison with Similar Compounds
1-(3,4-Difluorophenyl)cyclohexanecarbonitrile can be compared with similar compounds such as:
1-(3,4-Dichlorophenyl)cyclohexanecarbonitrile: This compound has chlorine atoms instead of fluorine, which affects its reactivity and biological activity.
1-(3,4-Difluorophenyl)cyclohexanecarboxamide:
1-(3,4-Difluorophenyl)cyclohexanemethanol: The hydroxyl group in this compound provides different reactivity and solubility characteristics.
Properties
IUPAC Name |
1-(3,4-difluorophenyl)cyclohexane-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N/c14-11-5-4-10(8-12(11)15)13(9-16)6-2-1-3-7-13/h4-5,8H,1-3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJXVASZCOADOKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)C2=CC(=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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